2-[(2-Chloro-4-nitrophenyl)azo]-5-methoxy-4-methylbenzenediazonium hydrogen sulfate
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Overview
Description
2-[(2-Chloro-4-nitrophenyl)azo]-5-methoxy-4-methylbenzenediazonium hydrogen sulfate is a complex organic compound known for its vibrant color and utility in various chemical processes. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. The compound’s unique structure allows it to be used in a variety of applications, including as a dye and in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-4-nitrophenyl)azo]-5-methoxy-4-methylbenzenediazonium hydrogen sulfate typically involves a multi-step process:
Diazotization: The starting material, 2-chloro-4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-methoxy-4-methylphenol in an alkaline medium to form the azo compound.
Sulfonation: The resulting azo compound is treated with sulfuric acid to form the hydrogen sulfate salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-4-nitrophenyl)azo]-5-methoxy-4-methylbenzenediazonium hydrogen sulfate undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents like tin and hydrochloric acid.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The azo group can be oxidized to form azoxy compounds.
Common Reagents and Conditions
Reducing Agents: Tin and hydrochloric acid, sodium dithionite.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Major Products Formed
Reduction: 2-[(2-Amino-4-nitrophenyl)azo]-5-methoxy-4-methylbenzenediazonium hydrogen sulfate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Azoxy derivatives.
Scientific Research Applications
2-[(2-Chloro-4-nitrophenyl)azo]-5-methoxy-4-methylbenzenediazonium hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments for textiles and printing.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s mechanism of action in biological systems often involves binding to proteins and altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrophenol
- 2-Chloro-5-nitrophenol
- 4-Chloro-2-nitrophenol
- 2,6-Dichloro-4-nitrophenol
Uniqueness
2-[(2-Chloro-4-nitrophenyl)azo]-5-methoxy-4-methylbenzenediazonium hydrogen sulfate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable diazonium salts and undergo various chemical transformations makes it particularly valuable in both research and industrial applications.
Properties
CAS No. |
94276-13-8 |
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Molecular Formula |
C14H12ClN5O7S |
Molecular Weight |
429.8 g/mol |
IUPAC Name |
2-[(2-chloro-4-nitrophenyl)diazenyl]-5-methoxy-4-methylbenzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C14H11ClN5O3.H2O4S/c1-8-5-13(12(17-16)7-14(8)23-2)19-18-11-4-3-9(20(21)22)6-10(11)15;1-5(2,3)4/h3-7H,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
WXBMCJBSNCZTIW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1OC)[N+]#N)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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